2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and an iodophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-ethyl-4-iodoaniline.
Acylation Reaction: The 4-chloroaniline undergoes an acylation reaction with acetic anhydride to form 4-chloroacetanilide.
Coupling Reaction: The 4-chloroacetanilide is then coupled with 2-ethyl-4-iodoaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and iodophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-ethylphenyl)acetamide
- 2-(4-bromophenyl)-N-(2-ethyl-4-iodophenyl)acetamide
- 2-(4-chlorophenyl)-N-(2-methyl-4-iodophenyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide is unique due to the presence of both chlorophenyl and iodophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethyl-4-iodophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClINO/c1-2-12-10-14(18)7-8-15(12)19-16(20)9-11-3-5-13(17)6-4-11/h3-8,10H,2,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECJGHQICLDFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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